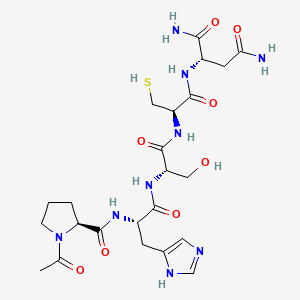
ATN-161
概要
説明
ATN-161は、アルギニン-グリシン-アスパラギン酸に基づかないインテグリン結合ペプチドです。フィブロネクチンのシナジー領域に由来し、特にインテグリンα-5β-1およびα-vβ-3を標的とします。これらのインテグリンは腫瘍血管新生において重要な役割を果たすため、this compoundは癌治療の有望な候補となっています .
科学的研究の応用
Chemistry: ATN-161 is used as a tool to study integrin-ligand interactions and the role of integrins in cellular processes. It helps in understanding the molecular mechanisms of cell adhesion and migration .
Biology: In biological research, this compound is used to investigate the role of integrins in various physiological and pathological processes, including angiogenesis, wound healing, and cancer metastasis .
Medicine: this compound has shown promise in preclinical and clinical studies as an anti-cancer agent. It inhibits tumor growth and metastasis by blocking integrin-mediated signaling pathways.
Industry: In the pharmaceutical industry, this compound is being explored as a therapeutic agent for various cancers and other diseases involving abnormal angiogenesis .
作用機序
ATN-161は、インテグリンα-5β-1およびα-vβ-3に結合することで効果を発揮します。これらのインテグリンは、細胞接着、移動、生存に関与しています。これらのインテグリンを阻害することにより、this compoundは腫瘍血管新生と転移を促進するシグナル伝達経路を破壊します。具体的には、内皮細胞の移動と接着を阻害し、腫瘍に供給する新しい血管の形成を減少させます .
類似化合物:
- シレングチド: α-vβ-3およびα-vβ-5インテグリンを標的とする、別のインテグリン阻害剤。this compoundとは異なり、シレングチドはアルギニン-グリシン-アスパラギン酸に基づくペプチドです。
- ボロシキシマブ: this compoundと同様にα-5β-1インテグリンを標的とするモノクローナル抗体ですが、分子構造と作用機序が異なります .
This compoundの独自性: this compoundは、アルギニン-グリシン-アスパラギン酸に基づかない構造により、高い特異性と低い毒性でインテグリンを標的とすることができるため、独自性があります。
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
ATN-161 plays a significant role in biochemical reactions by interacting with certain enzymes, proteins, and other biomolecules. It inhibits the migration and adhesion of specific integrins on activated endothelial cells, which play a crucial role in tumor angiogenesis . This inhibition is achieved by binding to the β subunit of several integrins implicated in tumor growth and progression .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been found to be beneficial in a mouse model of ischemic stroke by reducing infarct volume, edema, stabilizing the blood-brain barrier (BBB), and reducing inflammation and immune cell infiltration into the brain . It also effectively inhibits oxygen and glucose deprivation and reperfusion (OGD/R)-induced inflammation, oxidative stress, apoptosis, mitochondrial depolarization, and fibrosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the migration and adhesion of specific integrins on activated endothelial cells, which play a critical role in tumor angiogenesis . Beta integrins, including beta (1), beta (3), and beta (5) subtypes, are present on endothelial cells and mediate endothelial cell-extracellular matrix interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, this compound treatment (10 µM) effectively inhibited OGD/R-induced extracellular matrix (ECM) deposition by reducing integrin α5, MMP-9, and fibronectin expression, as well as reducing oxidative stress by reducing mitochondrial superoxide radicals, intracellular ROS, inflammation by reducing NLRP3 inflammasome, tight junction loss by reducing claudin-5 and ZO-1 expression levels, mitochondrial damage by inhibiting mitochondrial depolarization, and apoptosis via regulation of p-FAK and p-AKT levels .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Dose-response studies in the Matrigel plug model of angiogenesis or a Lewis lung carcinoma model of tumor growth showed a U-shaped dose-response curve with 1 to 10 mg/kg given thrice a week, being the optimal dose range of this compound .
Metabolic Pathways
Its role in reducing oxidative stress suggests that it may interact with metabolic pathways related to reactive oxygen species .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been found that this compound localizes to neovessels but not to preexisting vasculature in vivo . The half-life of the peptide when localized to a tumor is much longer than in plasma .
Subcellular Localization
It has been found that this compound localizes to neovessels in vivo , suggesting that it may be localized to the cell membrane or extracellular matrix in endothelial cells.
準備方法
合成経路および反応条件: ATN-161は、Ac-PHSCN-NH2の配列を持つ五アミノ酸ペプチドとして合成されます。合成には、固相ペプチド合成の標準的な技術が用いられ、固体樹脂に固定された成長中のペプチド鎖にアミノ酸が順次付加されます。その後、ペプチドは樹脂から切断され、高速液体クロマトグラフィーを使用して精製されます .
工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高い収率と純度を保証するために、自動ペプチド合成装置が使用されます。最終製品は、製薬基準を満たすために厳格な品質管理が行われます .
化学反応の分析
反応の種類: ATN-161は、伝統的な化学反応ではなく、主に結合相互作用を行います。それはインテグリンα-5β-1およびα-vβ-3に結合し、それらの機能を阻害します。この結合は、化学反応ではなく、分子認識の一形態と考えることができます .
一般的な試薬と条件: this compoundの合成には、保護されたアミノ酸、N,N'-ジイソプロピルカルボジイミドなどのカップリング剤、トリフルオロ酢酸などの脱保護剤などの試薬が含まれます。反応は通常、不活性条件下で行われ、酸化を防ぎます .
生成された主な生成物: 合成の主要な生成物は、this compoundペプチド自体です。固相ペプチド合成法の特異性により、有意な副生成物は生成されません .
4. 科学研究への応用
化学: this compoundは、インテグリン-リガンド相互作用と、細胞プロセスにおけるインテグリンの役割を研究するためのツールとして使用されます。それは細胞接着と移動の分子メカニズムの理解に役立ちます .
生物学: 生物学的研究では、this compoundは、血管新生、創傷治癒、癌転移など、さまざまな生理学的および病理学的プロセスにおけるインテグリンの役割を調べるために使用されます .
医学: this compoundは、前臨床および臨床試験において、抗癌剤として有望であることが示されています。インテグリン媒介シグナル伝達経路を阻害することにより、腫瘍の増殖と転移を抑制します。
業界: 製薬業界では、this compoundは、異常な血管新生を伴うさまざまな癌やその他の疾患の治療薬として研究されています .
特性
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N9O8S/c1-11(34)32-4-2-3-17(32)23(40)29-14(5-12-7-26-10-27-12)20(37)30-15(8-33)21(38)31-16(9-41)22(39)28-13(19(25)36)6-18(24)35/h7,10,13-17,33,41H,2-6,8-9H2,1H3,(H2,24,35)(H2,25,36)(H,26,27)(H,28,39)(H,29,40)(H,30,37)(H,31,38)/t13-,14-,15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHDBUJXLOFTLC-WOYTXXSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N9O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180877 | |
| Record name | ATN 161 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
ATN-161 is a non-RGD based integrin binding peptide targeting alpha-5 beta-1 and alpha-v beta-3. It inhibits the migration and adhesion of particular integrins on activated endothelial cells that play a critical role in tumor angiogenesis. Beta integrins, including beta(1), beta(3) and beta(5) subtypes, are present on endothelial cells and mediate endothelial cell-extracellular matrix interactions. Of particular interest to cancer progression is integrin alpha(5)beta(1) which is expressed on activated endothelial cells and plays a critical role in tumor angiogenesis. Likewise alpha(5)beta(1) integrin is also present on many tumor cells where is plays a key role in adhesion and migration and hence blocking this integrin can affect tumor progression both directly and also indirectly through the prevention of angiogenesis. | |
| Record name | ATN-161 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05491 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
262438-43-7 | |
| Record name | ATN 161 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0262438437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ATN-161 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05491 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ATN 161 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATN-161 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW0H5LE42K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


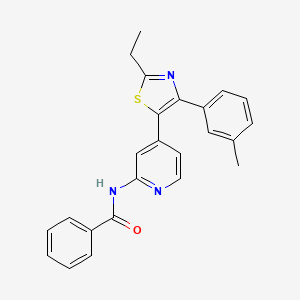
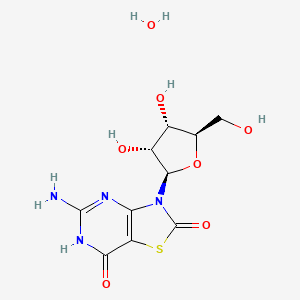


![2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-1H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B1683943.png)
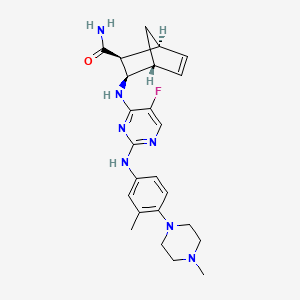
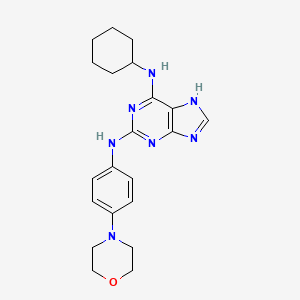
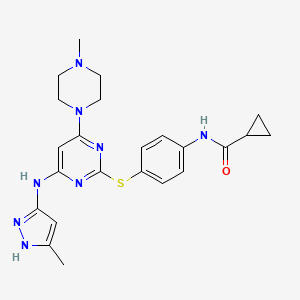
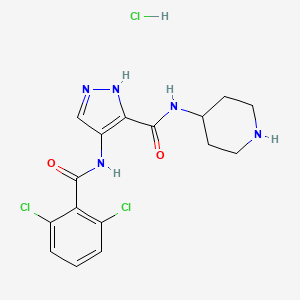
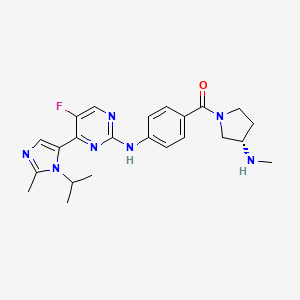
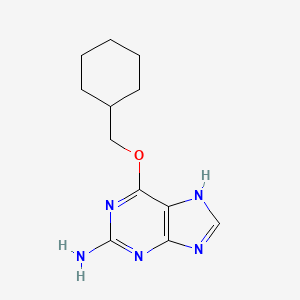


![4-[(9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B1683955.png)
